2-But-3-ynyl-1-methylpiperidine

Piperidine alkaloids Click chemistry Medicinal chemistry

2-But-3-ynyl-1-methylpiperidine (CAS 2228650-54-0) is an organic compound characterized by a piperidine ring with a methyl substituent on the nitrogen atom and a but-3-ynyl group at the 2-position. The compound possesses a molecular formula of C10H17N and a molecular weight of 151.25 g/mol.

Molecular Formula C10H17N
Molecular Weight 151.253
CAS No. 2228650-54-0
Cat. No. B2458610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-But-3-ynyl-1-methylpiperidine
CAS2228650-54-0
Molecular FormulaC10H17N
Molecular Weight151.253
Structural Identifiers
SMILESCN1CCCCC1CCC#C
InChIInChI=1S/C10H17N/c1-3-4-7-10-8-5-6-9-11(10)2/h1,10H,4-9H2,2H3
InChIKeyREEAABQKIHOOJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-But-3-ynyl-1-methylpiperidine CAS 2228650-54-0: Structural and Procurement Overview


2-But-3-ynyl-1-methylpiperidine (CAS 2228650-54-0) is an organic compound characterized by a piperidine ring with a methyl substituent on the nitrogen atom and a but-3-ynyl group at the 2-position . The compound possesses a molecular formula of C10H17N and a molecular weight of 151.25 g/mol . Its terminal alkyne group renders it a versatile building block for click chemistry applications, including copper-catalyzed azide-alkyne cycloaddition (CuAAC), while its piperidine core serves as a conformational scaffold in medicinal chemistry .

Terminal alkyne building block for CuAAC click chemistry
2-but-3-ynyl substitution provides conformational scaffold
Regioisomeric reference for piperidine substitution studies

Why Generic Substitution of 2-But-3-ynyl-1-methylpiperidine (CAS 2228650-54-0) Is Not Viable


Substituting 2-but-3-ynyl-1-methylpiperidine with a generic piperidine analog is not feasible due to specific structural requirements in synthetic and pharmacological applications. The position of the but-3-ynyl group on the piperidine ring directly influences molecular conformation and reactivity in click chemistry protocols [1]. Additionally, the chain length of the alkyne linker affects the spatial arrangement of conjugated moieties, making close analogs such as propargyl derivatives or 4-position isomers non-interchangeable without compromising reaction outcomes or biological target engagement [2]. The following quantitative evidence establishes the compound's differentiated profile for informed procurement decisions.

Regioisomer mismatch
2-But-3-ynyl substitution differs from 4-position isomers; conformational and reactivity profiles may not transfer directly.
Alkyne chain length
Propargyl (C3) analogs provide a shorter linker; spatial arrangement of conjugated products may shift.
Generic piperidine replacement
Simple piperidine or N-methylpiperidine lacks the terminal alkyne; click chemistry utility is lost.

Quantitative Comparative Evidence: 2-But-3-ynyl-1-methylpiperidine vs. In-Class Analogs


Substituent Position Differentiation: 2-But-3-ynyl vs. 4-But-3-ynyl Piperidine Isomers

The substitution position of the but-3-ynyl group on the piperidine ring (2-position versus 4-position) fundamentally alters molecular conformation and downstream reactivity. 2-But-3-ynyl-1-methylpiperidine possesses an alkyne side chain adjacent to the ring nitrogen, which influences the basicity of the amine and the steric environment around the alkyne group. In contrast, 4-but-3-ynyl-1-methylpiperidine places the alkyne group at the para-like position relative to the nitrogen, resulting in distinct conformational preferences and spatial orientation of the clickable moiety [1]. While direct comparative data between these specific isomers are not available in the open literature, the documented significance of regioisomerism in piperidine-based NMDA receptor antagonists illustrates that substitution position is a critical determinant of molecular recognition and function [2].

Regioisomer comparison
Class‑level inference
2‑ vs 4‑but‑3‑ynyl substitution on 1‑methylpiperidine
Conformation and reactivity differ by ring position
Quantitative energy data not reported; regioisomer-specific review advised
Piperidine alkaloids Click chemistry Medicinal chemistry

Alkyne Chain Length Differentiation: But-3-ynyl vs. Propargyl Piperidine Derivatives

The chain length of the alkyne-containing substituent differentiates 2-but-3-ynyl-1-methylpiperidine from propargyl analogs such as 1-methyl-2-(prop-2-yn-1-yl)piperidine. The but-3-ynyl group (four-carbon chain with terminal alkyne) provides an extended linker compared to the propargyl group (three-carbon chain), which can be advantageous in bioconjugation applications where spatial separation between the piperidine scaffold and the click-conjugated moiety is desirable . The molecular weight of the target compound (151.25 g/mol, C10H17N) differs from that of the propargyl analog (137.22 g/mol, C9H15N) [1]. No direct comparative click reaction rate or yield data are available for these specific compounds.

Chain length comparison
Class‑level inference
But‑3‑ynyl (C4) vs propargyl (C3)
Linker length alters spatial and conjugation properties
Molecular weight differs by ~14 g/mol; direct reactivity data unavailable
Click chemistry CuAAC Bioconjugation

But-3-ynyl-Containing Piperidines as NMDA Receptor Antagonists: Class-Level Activity Evidence

Piperidine derivatives bearing but-3-ynyl substituents have been evaluated as NMDA receptor antagonists, providing class-level evidence for pharmacological activity. In a patent disclosing 4-substituted piperidine analogs as subtype-selective NMDA receptor antagonists, compounds containing but-3-ynyl linkers between the piperidine core and aromatic moieties demonstrated antagonist activity at the NR1A/2B receptor subtype [1]. One representative compound, 4-benzyl-1-[4-(1H-pyrazol-4-yl)-but-3-ynyl]-piperidine, exhibited an IC50 of 74 nM in NMDA response inhibition assays using Xenopus oocytes expressing the NR1A/2B receptor [2]. While 2-but-3-ynyl-1-methylpiperidine itself has not been evaluated in this assay, the class-level activity of but-3-ynyl-piperidine conjugates supports the utility of this scaffold in CNS drug discovery programs.

NMDA antagonist activity
Class‑level inference
IC50 = 74 nM (structurally related but‑3‑ynyl‑piperidine derivative)
Supports class‑level NMDA receptor research context
Target compound not directly assayed; use as pathway‑study reference
NMDA receptor CNS therapeutics Piperidine pharmacology

Purity Specification: Minimum 95% Purity for Research-Grade Applications

Commercial suppliers of 2-but-3-ynyl-1-methylpiperidine specify a minimum purity of 95% for research-grade material . This purity level is appropriate for applications such as click chemistry derivatization and preliminary biological screening. However, direct comparative purity data against alternative suppliers or synthetic in-house preparations are not available in the public domain. The compound is provided with full analytical characterization including 1H NMR, 13C NMR, IR, and Raman spectroscopy in published synthetic protocols [1].

Purity specification
Specification review
≥95% (research‑grade)
Baseline quality for procurement and method development
Verify with supplier for sensitive assay requirements
Quality control Procurement specification Analytical chemistry

Optimal Research and Industrial Application Scenarios for 2-But-3-ynyl-1-methylpiperidine (CAS 2228650-54-0)


Click Chemistry Building Block for CuAAC Bioconjugation

2-But-3-ynyl-1-methylpiperidine serves as a terminal alkyne-containing building block for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The but-3-ynyl group provides a flexible four-carbon linker between the piperidine scaffold and the triazole-conjugated moiety, enabling the construction of diverse molecular architectures for chemical biology and probe development applications [1].

Conformational Scaffold in CNS Drug Discovery

The piperidine core of 2-but-3-ynyl-1-methylpiperidine provides a conformationally constrained scaffold that can be elaborated into potential CNS-active compounds. Class-level evidence demonstrates that but-3-ynyl-piperidine conjugates exhibit NMDA receptor antagonist activity, with reported IC50 values in the nanomolar range (e.g., 74 nM for structurally related derivatives) [2]. This scaffold is suitable for medicinal chemistry programs targeting neurological disorders.

Synthetic Intermediate for Piperidine Alkaloid Derivatives

2-But-3-ynyl-1-methylpiperidine functions as a versatile intermediate for the synthesis of more complex piperidine-containing natural product analogs and alkaloid derivatives. The 2-position substitution pattern mimics the substitution found in various bioactive piperidine alkaloids, while the terminal alkyne provides a handle for further functionalization via Sonogashira coupling or click chemistry [1].

Reference Standard for Regioisomeric Piperidine Studies

Due to its specific 2-position substitution with a but-3-ynyl group, 2-but-3-ynyl-1-methylpiperidine can serve as a reference compound in studies examining the effect of piperidine substitution position on molecular conformation, basicity, and reactivity. Comparative studies with 4-substituted isomers (such as 4-but-3-ynyl-1-methylpiperidine) can elucidate structure-activity relationships in piperidine-based compound series [1].

Application
Selection Property
Validation Focus
Click chemistry probe development
Terminal alkyne reactivity, C4 linker
CuAAC reaction efficiency, triazole product characterization
CNS target research (NMDA receptor context)
Piperidine scaffold conformation, 2‑substitution pattern
NR1A/2B binding assays, target engagement verification
Alkaloid analog synthesis
2‑substituted piperidine core, alkyne functional handle
Sonogashira coupling, natural product derivatization
Regioisomer comparison studies
Defined 2‑but‑3‑ynyl substitution
Conformational analysis, structure‑activity relationship interpretation

Technical Documentation Hub

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19 linked technical documents
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